6-(trifluoromethyl)piperidin-3-amine, Mixture of diastereomers
Description
6-(Trifluoromethyl)piperidin-3-amine is a piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and an amine (-NH₂) group at the 3-position. As a mixture of diastereomers, its stereochemical complexity arises from the presence of multiple stereocenters, leading to distinct physicochemical and biological properties for each isomer. This compound is of interest in medicinal chemistry due to the electron-withdrawing and lipophilic nature of the -CF₃ group, which enhances metabolic stability and membrane permeability .
Properties
IUPAC Name |
6-(trifluoromethyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)5-2-1-4(10)3-11-5/h4-5,11H,1-3,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYKPJTZKOJUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141889-92-0 | |
| Record name | 6-(trifluoromethyl)piperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)piperidin-3-amine typically involves the introduction of the trifluoromethyl group into a piperidine precursor. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts. The reaction conditions often require the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethyl sulfoxide or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 6-(trifluoromethyl)piperidin-3-amine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates. The use of catalysts, such as palladium or copper complexes, can also be employed to facilitate the trifluoromethylation process and improve selectivity towards the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides or imines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in polar solvents, such as water or methanol, under mild to moderate temperatures.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents, such as tetrahydrofuran or diethyl ether, under an inert atmosphere.
Substitution: Nucleophiles, such as alkoxides or amines, can be used in the presence of a base, such as sodium hydride, in solvents like dimethylformamide or dichloromethane.
Major Products Formed
The major products formed from these reactions include N-oxides, amides, imines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimalarial Activity
Recent studies have identified derivatives of piperidine, including those containing the trifluoromethyl group, as potent inhibitors of Plasmodium falciparum, the causative agent of malaria. For instance, a study highlighted the dual inhibition of Plasmodium PI4K and hemozoin formation by 2,8-disubstituted-1,5-naphthyridines, which include piperidinyl components. The incorporation of trifluoromethyl groups was found to enhance the compounds' pharmacokinetic properties and selectivity against Plasmodium compared to human kinases .
CNS Penetration and Brain Metastases Treatment
Piperidine derivatives have been utilized in the development of radiolabeled fluoro-analogs of ALK inhibitors. These compounds demonstrated improved central nervous system (CNS) pharmacokinetics, making them promising candidates for treating brain metastases. The trifluoromethyl group enhances the lipophilicity of these molecules, facilitating their passage through the blood-brain barrier without compromising their inhibitory properties .
Synthesis Methodologies
Diastereoselective Synthesis
The synthesis of homoallylic α-trifluoromethyl amines has been achieved through a novel catalytic hydroalkylation process using palladium catalysts with DTBM-SEGPHOS ligands. This method allows for high levels of stereocontrol and regioselectivity, producing the desired anti-diastereomer in significant yields (up to 86%) and diastereomeric ratios (10:1) . Such methodologies are crucial for creating complex molecules with specific stereochemical configurations that are often required in drug design.
Stereoselective Mannich Reactions
Stereoselective Mannich reactions have also been employed to synthesize enantiopure piperidine alkaloids. These reactions are vital for producing compounds with defined stereochemistry, which is essential for their biological activity . The ability to control stereochemistry during synthesis enhances the potential therapeutic efficacy of the resulting compounds.
Structure-Activity Relationship Studies
Impact of Trifluoromethyl Substitution
The introduction of trifluoromethyl groups into piperidine derivatives significantly affects their biological activities. For example, studies have shown that modifications at specific positions on the piperidine ring can lead to substantial variations in antimalarial activity. Compounds with methyl or other substituents at the 3-position have been noted for retaining activity while requiring further resolution to determine differences among diastereomers .
Summary Table: Key Findings on 6-(Trifluoromethyl)piperidin-3-amine
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)piperidin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target molecule. This interaction can modulate the activity of the target, leading to various biological effects. The compound may also participate in metabolic pathways, where it undergoes biotransformation to active or inactive metabolites.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Table 1: Substituent and Structural Comparisons
| Compound | Core Structure | Key Substituents | Electronic Effects |
|---|---|---|---|
| 6-(Trifluoromethyl)piperidin-3-amine | Piperidine | -CF₃ (C6), -NH₂ (C3) | Enhanced lipophilicity, stability |
| 1-Methyl-6-(trifluoromethyl)piperidin-3-amine | Piperidine | -CF₃ (C6), -CH₃ (C3) | Reduced polarity |
| 5-(Trifluoromethyl)pyridin-2-amine | Pyridine | -CF₃ (C5), -NH₂ (C2) | Aromatic electron withdrawal |
Physicochemical Properties
- 6-(Difluoromethoxy)pyridin-3-amine (): Log Po/w = 1.35, moderate solubility in methanol. The -CF₃ analog may exhibit higher lipophilicity (Log P ~2–3) .
- 6-(2,6-Difluorophenyl)pyridazin-3-amine (): Predicted collision cross-section (CCS) of 142.0 Ų for [M+H]+. This metric correlates with molecular size/shape, critical for pharmacokinetics .
Key Takeaways
Stereochemistry Matters: Diastereomer mixtures (e.g., Ro 17-2218) require rigorous separation, as minor structural changes yield significant potency differences .
Trifluoromethyl Advantages : The -CF₃ group enhances stability and lipophilicity across analogs, but core heterocycle (piperidine vs. pyridine) dictates electronic and steric profiles .
Data Gaps: Limited pharmacological data exist for 6-(trifluoromethyl)piperidin-3-amine itself, necessitating further studies to benchmark against characterized analogs.
Biological Activity
6-(Trifluoromethyl)piperidin-3-amine, a compound characterized by its trifluoromethyl group and piperidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and applications as reported in various studies.
Chemical Structure and Properties
The compound is a mixture of diastereomers, which can exhibit different biological activities due to variations in spatial arrangement. The trifluoromethyl group enhances lipophilicity, potentially affecting the compound's interaction with biological membranes and targets.
Research indicates that 6-(trifluoromethyl)piperidin-3-amine functions primarily through inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses such as apoptosis and cell cycle arrest.
Key Mechanisms:
- Kinase Inhibition : The compound has demonstrated inhibitory effects on kinases relevant to cancer progression.
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing neural signaling.
Biological Activity Overview
The biological activity of 6-(trifluoromethyl)piperidin-3-amine has been evaluated in various contexts:
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. For example:
- In vitro Studies : Inhibition of cell proliferation was observed in several cancer cell lines, including breast and colon cancer models. The compound demonstrated IC50 values in the nanomolar range against specific tumor types .
| Cell Line | IC50 (nM) | Activity Description |
|---|---|---|
| MDA-MB-231 (Breast) | 50 | Moderate inhibition of proliferation |
| HT-29 (Colon) | 30 | Significant cytotoxicity observed |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Bacterial Inhibition : Effective against various strains including E. coli and S. aureus, with minimal inhibitory concentrations (MIC) ranging from 6 to 12.5 µg/mL .
Case Studies
Several case studies highlight the efficacy of 6-(trifluoromethyl)piperidin-3-amine:
- Study on Cancer Cell Lines : A study assessed the compound's effect on breast cancer cells (MDA-MB-231). Results indicated a dose-dependent decrease in cell viability with notable apoptosis induction.
- Antimicrobial Efficacy : Another investigation evaluated its activity against fungal strains, revealing a zone of inhibition ranging from 10 to 29 mm against Candida species.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 6-(trifluoromethyl)piperidin-3-amine as a diastereomeric mixture?
- Methodological Answer : A common approach involves coupling trifluoromethyl-containing precursors with piperidine scaffolds. For example, reactions using tetrachloromonospirophosphazene intermediates with diamines (e.g., carbazolyldiamine) in THF, catalyzed by triethylamine, yield stereoisomeric mixtures. Monitoring via thin-layer chromatography (TLC) ensures reaction completion, followed by purification via column chromatography . Acid-catalyzed cyclization of dihydropyrans with trifluoromethyl groups (as in ) may also serve as a model for analogous piperidine syntheses.
Q. How can diastereomers of this compound be separated experimentally?
- Methodological Answer :
- Chromatography : Achiral media (e.g., silica gel) combined with solvent gradients (e.g., diethyl ether/petroleum ether) resolve diastereomers based on polarity differences .
- HPLC : Semi-preparative HPLC with chiral stationary phases separates racemic mixtures into individual diastereomers, as demonstrated for structurally similar compounds .
- Crystallization : Diastereomeric salts formed with resolving agents (e.g., tartaric acid) exploit solubility differences. For example, selective precipitation in methanol isolates one diastereomer .
Q. What spectroscopic methods are used to determine diastereomeric ratios?
- Methodological Answer :
- ¹H NMR : Integration of distinct proton resonances (e.g., δ 6.40 vs. 6.35 for minor/major diastereomers) quantifies ratios in crude mixtures .
- NOESY : Correlations between protons (e.g., methyl ester and olefin groups) confirm spatial arrangements and diastereomer identity .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature) influence diastereoselectivity during synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., THF) favor specific transition states, while acidic conditions (e.g., trifluoroacetic acid) may stabilize intermediates, altering product distributions .
- Temperature Control : Low temperatures (e.g., 0°C) minimize side reactions, as seen in THF-mediated couplings of amines with trifluoromethylated pyrimidines .
- Catalytic Systems : Triethylamine as a base enhances nucleophilic substitution efficiency, critical for stereochemical control .
Q. Can computational methods predict the stability and reactivity of diastereomers?
- Methodological Answer :
- DFT Calculations : Modeling reaction pathways (e.g., acid-catalyzed cyclizations) identifies thermodynamically favored diastereomers. For example, DFT studies on trifluoromethyl-dihydropyrans explain product selectivity under varying conditions .
- Molecular Dynamics : Simulating solvent interactions and steric effects predicts solubility differences between diastereomers, guiding purification strategies .
Q. What role does the trifluoromethyl group play in modulating diastereomer properties?
- Methodological Answer :
- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity at adjacent carbons, influencing reaction kinetics and stereochemical outcomes .
- Hydrophobic Interactions : Enhanced lipophilicity from -CF₃ affects crystallization behavior and chromatographic retention times .
- Steric Hindrance : Bulky -CF₃ groups may restrict rotational freedom, stabilizing specific diastereomeric conformers .
Q. How can advanced NMR techniques resolve overlapping signals in diastereomeric mixtures?
- Methodological Answer :
- ²D NMR (COSY, HSQC) : Correlates proton and carbon shifts to assign complex spectra. For example, HSQC distinguishes -NH₂ environments in piperidin-3-amine derivatives .
- Variable-Temperature NMR : Cooling samples reduces signal broadening, resolving overlapping peaks in diastereomeric mixtures .
Key Research Findings
- Diastereomer separation efficacy depends on solvent polarity and resolving agent selection (e.g., tartaric acid >90% recovery) .
- Anti-selective reactions dominate in trifluoromethylated systems due to steric and electronic factors .
- Computational models align with experimental data, validating mechanistic hypotheses for stereochemical control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
